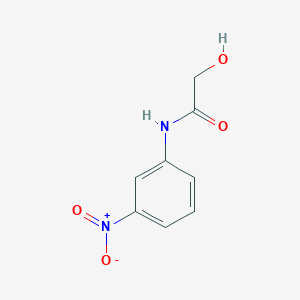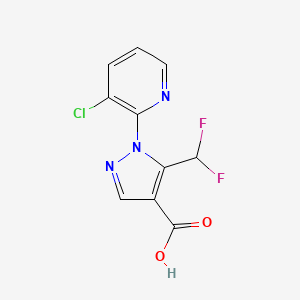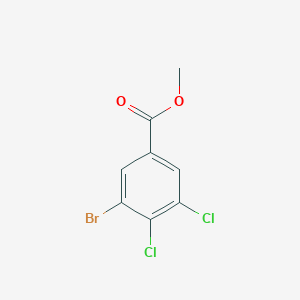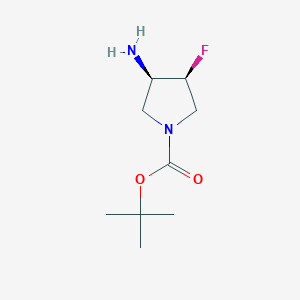
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol
Descripción general
Descripción
“4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” is a chemical compound with the molecular formula C11H15BO3 . It is a solid substance and acts as a reagent in the preparation of 3-hydroxy-5-arylisothiazole derivatives as GPR40 agonists .
Molecular Structure Analysis
The InChI code for “4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” is 1S/C11H15BO3/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” is a solid substance . The compound should be stored in an inert atmosphere at temperatures between 2-8°C . The molecular weight of the compound is 206.05 .Aplicaciones Científicas De Investigación
Fluorescent Indicator for Sugars
This compound serves as a fluorescent indicator for detecting sugars like D-fructose, D-glucose, and D-galactose . Its ability to bind selectively with these sugars makes it valuable for applications in biochemical assays and diagnostic research.
Corrosion Inhibition
While not directly related to the compound , research on similar boron-containing compounds has shown potential in anti-corrosion applications . It’s plausible that “4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” could be explored for its efficacy in protecting metals from corrosion, especially in acidic environments.
Antimicrobial Applications
Boron compounds are known for their antimicrobial properties. Although specific studies on this compound are not available, its structural analogs have demonstrated effectiveness against a range of bacterial and fungal pathogens . This suggests possible applications in developing new antimicrobial agents.
Antioxidant Properties
The antioxidant potential of boron-containing compounds is another area of interest. They can act as free radical scavengers, which is crucial in preventing oxidative stress-related damage in biological systems . This property could be harnessed in pharmaceuticals and nutraceuticals.
Material Science
In material science, boron compounds contribute to the development of novel materials with unique properties. “4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” could be investigated for its role in creating new polymeric materials or enhancing existing ones .
Chemical Synthesis
This compound may serve as an intermediate or a reagent in organic synthesis, aiding in the construction of complex molecular architectures. Its boron moiety is particularly useful in various organic transformations .
Electrochemical Applications
Given the interest in boron compounds for their electrochemical properties, there is potential for “4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” to be used in the development of battery technologies or as an additive to improve the performance of existing battery systems .
Spectroscopic Studies
The compound’s unique structure makes it suitable for spectroscopic studies, including NMR and mass spectrometry, to gain insights into molecular interactions and dynamics .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
While specific future directions for “4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol” were not found in the search results, its use as a reagent in the preparation of 3-hydroxy-5-arylisothiazole derivatives as GPR40 agonists suggests potential applications in medicinal chemistry and drug development.
Propiedades
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIZQBZPLKRDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)




![1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1453284.png)



![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)
